molecular formula C14H19N7O3S B2930933 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097867-47-3

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2930933
CAS No.: 2097867-47-3
M. Wt: 365.41
InChI Key: BFHUFSVBNXCORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused imidazole-oxadiazole-pyrazole scaffold. Its molecular complexity arises from the integration of three distinct heterocyclic moieties: a 1-methylimidazole core, a 1,2,4-oxadiazole linker substituted with a 1-methylpyrazole group, and a sulfonamide functional group.

Synthetic routes for this compound likely involve multi-step heterocyclic condensation, as evidenced by analogous methodologies for imidazole-oxadiazole hybrids .

Properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3S/c1-9(2)14-18-12(8-20(14)3)25(22,23)16-6-11-17-13(19-24-11)10-5-15-21(4)7-10/h5,7-9,16H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHUFSVBNXCORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a novel synthetic derivative that combines the structural motifs of imidazole, oxadiazole, and pyrazole. These components are known for their diverse biological activities, making this compound a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's structure can be analyzed through its key components:

  • Imidazole ring : Known for its biological activity, particularly in drug interactions.
  • Oxadiazole moiety : Exhibits properties such as anticancer and antimicrobial activities.
  • Pyrazole group : Associated with various therapeutic effects including anti-inflammatory and analgesic properties.

Anticancer Activity

Research indicates that derivatives of oxadiazoles have shown significant anticancer properties. A study highlighted that compounds with similar structures exhibited moderate cytostatic activity against various cancer cell lines. For instance, certain oxadiazole derivatives demonstrated an inhibition growth percent (IGP) of over 20% against breast cancer cell lines (MCF7) when screened against the NCI-60 human tumor cell lines panel .

Cell LineIGP (%)Compound Structure
MCF723R = 3,5-diethyl-1H-pyrazole
OVXF 89921R = -SCH₂CONH

Antimicrobial Activity

Compounds containing oxadiazole and pyrazole rings have been reported to exhibit antimicrobial activity against various pathogens. A review on 1,2,4-oxadiazoles noted their effectiveness against bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The imidazole component is well-documented for its anti-inflammatory effects. Compounds with imidazole structures have been shown to inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and inflammation .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of heterocycles may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to the target compound:

  • Study on Antitumor Activity : A derivative containing a similar oxadiazole structure was tested against multiple cancer cell lines and showed promising results with IC50 values indicating potent activity .
  • Antimicrobial Screening : A series of oxadiazole derivatives were screened for antibacterial properties and demonstrated effectiveness against Gram-positive bacteria .

Comparison with Similar Compounds

Key Observations :

Bioactivity Comparison

highlights imidazole derivatives with antimicrobial activity. For example, 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus.

Physicochemical Properties

  • Solubility: The sulfonamide group increases water solubility relative to non-polar analogs like 3-methyl-1-(6-methylpyridin-2-yl)piperazine .
  • LogP : Estimated at 2.1 (moderately lipophilic), balancing membrane permeability and solubility .

Research Findings and Implications

Structural Elucidation Techniques

NMR and mass spectrometry are critical for characterizing such complex heterocycles. For instance, demonstrates that chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) in similar compounds correlate with substituent positioning, a method applicable to verifying the target compound’s structure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the 1,2,4-oxadiazole and imidazole-sulfonamide moieties in this compound?

  • Methodology : The 1,2,4-oxadiazole ring can be synthesized via cyclization of thioamide precursors using reagents like POCl₃ or K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . For the imidazole-sulfonamide group, sulfonylation of the imidazole nitrogen with sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) is typical, followed by coupling with alkylamines .
  • Key Steps :

  • Oxadiazole formation: React 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with methylating agents (e.g., RCH₂Cl) in the presence of K₂CO₃ .
  • Sulfonamide coupling: Use nucleophilic substitution with 2-(propan-2-yl)-1H-imidazole-4-amine under basic conditions .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions or analogs (e.g., δ 11.55 ppm for imidazole NH in DMSO-d₆) .
  • LC-MS/HPLC : Confirm molecular ion peaks (e.g., ESI-MS m/z ≈ expected mass) and purity (>98% by HPLC) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validate C, H, N, and S percentages against theoretical values (e.g., ±0.3% deviation) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane due to its hydrophobic imidazole and oxadiazole groups.
  • Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC for hydrolysis of the sulfonamide or oxadiazole rings .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole intermediate?

  • Design of Experiments (DoE) : Use response surface methodology to test variables like reaction temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst (K₂CO₃ vs. Et₃N). Flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility and reduce side reactions .
  • Case Study : A 35% yield was achieved for a related oxadiazole derivative using DMF/K₂CO₃ at 100°C for 12 hours . Optimizing stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) increased yields to 45–50% .

Q. What advanced techniques resolve contradictory spectroscopic data for structural analogs?

  • Multi-Technique Validation :

  • X-ray Crystallography : Resolve ambiguities in imidazole/oxadiazole connectivity (e.g., bond angles and torsion angles) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl groups on imidazole vs. isopropyl substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₃N₇O₃S) with <5 ppm error .

Q. How do structural modifications (e.g., substituents on pyrazole or oxadiazole) affect bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Pyrazole Modification : Replace the 1-methyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding .
  • Oxadiazole Replacement : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole and compare pharmacokinetic properties (e.g., metabolic stability) .
    • Case Study : Analogs with electron-withdrawing groups (e.g., -CF₃) on pyrazole showed enhanced inhibitory activity (IC₅₀ < 100 nM) in enzyme assays .

Q. What computational methods predict metabolic pathways and toxicity?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG liability.
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., sulfonamide cleavage) .
    • Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in biological activity between synthetic batches?

  • Root Cause Analysis :

  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates) .
  • Chiral Purity : Verify enantiomeric excess (ee) via chiral HPLC if stereocenters are present (e.g., isopropyl group configuration) .
    • Mitigation : Implement rigorous purification (e.g., preparative HPLC or recrystallization from ethanol/water) .

Q. Why do solubility measurements vary across studies?

  • Key Factors :

  • Polymorphism : Characterize crystalline forms (e.g., Form I vs. Form II) using DSC and PXRD .
  • pH-Dependent Solubility : Test solubility in buffers (pH 1–10) to identify optimal formulation conditions (e.g., salt formation with HCl) .

Methodological Resources

  • Synthesis Protocols : Refer to general procedures for oxadiazole and sulfonamide synthesis.
  • Analytical Standards : Cross-validate NMR and LC-MS data with published spectra of structurally related compounds .
  • Computational Models : Use Gaussian or AutoDock for docking and metabolic predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.